Simmiparib
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Overview
Description
Simmiparib is a highly potent and orally active inhibitor of poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2. These enzymes are involved in various cellular processes, including DNA repair and programmed cell death. This compound exhibits inhibitory activity against poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2 with IC50 values of 1.75 nanomolar and 0.22 nanomolar, respectively . It has shown remarkable anticancer activities in cells and animal models, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Simmiparib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required quality standards for pharmaceutical use. The production involves rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Simmiparib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of this compound .
Scientific Research Applications
Simmiparib has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of poly (ADP-ribose) polymerase inhibition and DNA repair processes.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Industry: Used in the development of new therapeutic agents and as a reference compound in drug discovery.
Mechanism of Action
Simmiparib exerts its effects by inhibiting poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2, enzymes that play a crucial role in DNA repair. By inhibiting these enzymes, this compound induces the accumulation of DNA double-strand breaks and G2/M cell cycle arrest in homologous recombination repair-deficient cells, leading to apoptosis . The molecular targets include the catalytic domains of poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2, and the pathways involved are related to DNA damage response and repair .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A parent compound of Simmiparib, also a poly (ADP-ribose) polymerase inhibitor.
Rucaparib: Another poly (ADP-ribose) polymerase inhibitor used in cancer therapy.
Niraparib: A poly (ADP-ribose) polymerase inhibitor with similar applications in cancer treatment.
Talazoparib: A potent poly (ADP-ribose) polymerase inhibitor with clinical applications.
Uniqueness of this compound
This compound is unique due to its higher potency and selectivity for poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2 compared to its parent compound Olaparib. It exhibits more potent anticancer activities and has shown better efficacy in preclinical models .
Properties
Molecular Formula |
C23H18F4N6O2 |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
4-[[4-fluoro-3-[5-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C23H18F4N6O2/c1-12-10-32(11-19-29-31-22(33(12)19)23(25,26)27)21(35)16-8-13(6-7-17(16)24)9-18-14-4-2-3-5-15(14)20(34)30-28-18/h2-8,12H,9-11H2,1H3,(H,30,34) |
InChI Key |
QNQFPYADHVFRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=NN=C(N12)C(F)(F)F)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |
Origin of Product |
United States |
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